![molecular formula C17H15IN2O4S B2639261 3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid CAS No. 1042416-76-1](/img/structure/B2639261.png)

3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

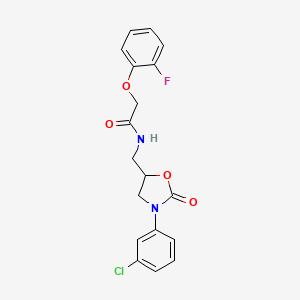

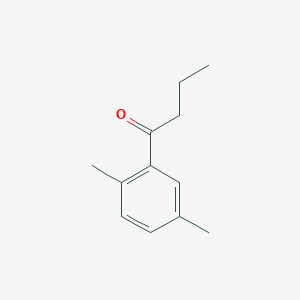

The compound is a derivative of indolepropionic acid, which is an auxin-like plant hormone . The structure suggests that it has an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) attached to a propanoic acid group .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an indole ring attached to a propanoic acid group, with a 4-iodophenylsulfonylamino group attached to the second carbon of the propanoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are generally crystalline solids . The presence of the carboxylic acid group suggests it might have acidic properties, and the iodine atom might make it heavier and less volatile than related compounds without halogens.Wissenschaftliche Forschungsanwendungen

- Indole-3-propionic acid serves as a reactant for the preparation of fluorescent analogues of strigolactones . Strigolactones are plant hormones involved in root development, symbiosis, and signaling. These fluorescent analogues help researchers study strigolactone-related processes and interactions .

- Researchers utilize indole-3-propionic acid in the synthesis of ligands for melanocortin receptors . These receptors play essential roles in regulating various physiological functions, including skin pigmentation, energy homeostasis, and anti-inflammatory responses .

- Indole-3-propionic acid is a precursor for developing agonists targeting the histamine H4 receptor . Activation of this receptor is associated with immune responses, inflammation, and allergic reactions .

- The compound is also used in the preparation of NR2B/NMDA receptor antagonists. These antagonists modulate glutamate signaling and are relevant in neurological research, particularly related to memory, learning, and excitotoxicity .

- Indole-3-propionic acid serves as an important raw material and intermediate in organic synthesis. It contributes to the production of various pharmaceutical compounds and agrochemicals .

- In the field of dyestuff and colorants, this compound finds applications due to its chemical properties and structural features .

- Researchers have studied indole-3-propionic acid as an adjunct to improve perfusion after liver transplantation. Its potential impact on blood flow and tissue viability is of interest in this context .

Fluorescent Analogues of Strigolactones

Melanocortin Receptor Ligands

Histamine H4 Receptor Agonists

NR2B/NMDA Receptor Antagonists

Organic Synthesis and Pharmaceuticals

Dyestuff and Colorants

Adjunct for Improving Perfusion After Liver Transplant

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15IN2O4S/c18-12-5-7-13(8-6-12)25(23,24)20-16(17(21)22)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,16,19-20H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLKUOWQUKEMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15IN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B2639179.png)

![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2639184.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2639186.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2639194.png)

![Tert-butyl (3aR,7aS)-2-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2639200.png)